N-(3-acetylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide
Description
The compound N-(3-acetylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a pyrido-pyrimidine derivative characterized by a bicyclic pyrido[4,3-d]pyrimidin-4-one core. Key structural features include:
- A 6-ethyl group on the tetrahydropyrido ring.
- A 2-(4-fluorophenyl) substituent at position 2 of the pyrimidine ring.
- An acetamide group linked via a methylene bridge to position 3 of the core, further substituted with a 3-acetylphenyl moiety.
The ethyl group may enhance lipophilicity, while the 4-fluorophenyl and acetylphenyl groups could influence binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c1-3-29-12-11-22-21(14-29)25(33)30(24(28-22)17-7-9-19(26)10-8-17)15-23(32)27-20-6-4-5-18(13-20)16(2)31/h4-10,13H,3,11-12,14-15H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJNECVKLUQEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The synthetic pathway often utilizes starting materials that contain the requisite aromatic and heterocyclic structures. While specific synthetic routes for this compound were not detailed in the sources reviewed, similar compounds in its class have been synthesized using techniques such as:
- Condensation Reactions : To form the core pyrimidine structure.
- Acetylation : To introduce the acetyl group at the appropriate position.
- Substitution Reactions : To add various functional groups like fluorine and ethyl groups.
Anti-inflammatory Activity
Compounds related to this structure have been investigated for their ability to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a critical role in inflammatory processes. Some derivatives have demonstrated IC50 values below 5 nM in porcine TACE assays, indicating potent anti-inflammatory potential . This suggests that this compound could similarly affect inflammatory pathways.
The mechanism by which compounds of this class exert their biological effects often involves:
- Enzyme Inhibition : Compounds may act as competitive inhibitors for key enzymes involved in viral replication and inflammatory responses.
- Binding Affinity : The presence of specific substituents (like fluorine and ethyl groups) can enhance binding affinity to target proteins.
Study on Dihydropyrimidine Derivatives
A study evaluated various dihydropyrimidine derivatives for their antiviral efficacy against HIV integrase. Among these derivatives, some exhibited significant inhibitory effects with IC50 values indicating strong activity against the enzyme . This highlights the potential for this compound to be explored further in antiviral research.
Inhibition of TACE
In another study focusing on TACE inhibitors derived from similar scaffolds, compounds demonstrated considerable potency in inhibiting TNF-alpha production in human assays . Given the structural parallels with this compound, further investigation into its anti-inflammatory properties is warranted.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrido-Pyrimidine Derivatives
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine ():
- Core : Pyrido[3,2-d]pyrimidine (positional isomer of the target compound).
- Substituents : 6-chloro, 4-amine, and 4-fluorophenyl at position 3.
- Synthesis : Prepared via amination of a chlorinated intermediate with 4-fluoroaniline.
- Key Difference : Lacks the acetamide side chain and ethyl group, but shares the 4-fluorophenyl motif. The chloro substituent may reduce solubility compared to the ethyl group in the target compound .
(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide ():
- Core : Pyrido[2,3-d]pyrimidin-4-one.
- Substituents : Ethoxyphenyl at position 3, trifluoromethoxybenzyl-acetamide side chain.
- Key Difference : The trifluoromethoxy group enhances electronegativity and metabolic stability, whereas the target compound’s 3-acetylphenyl may prioritize hydrogen-bonding interactions .
Thieno-Pyrimidine Derivatives
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (): Core: Thieno[2,3-d]pyrimidine fused with a pyrido ring. Substituents: Methyl, phenylamino, and acetamide groups. Physical Data: Mp 143–145°C; IR peaks at 1,730 cm⁻¹ (C=O), 1,690 cm⁻¹ (C=O).
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (): Core: Thieno[3,2-d]pyrimidine. Substituents: 4-chlorophenyl, sulfanyl-acetamide with trifluoromethylphenyl. Key Difference: The sulfanyl bridge and trifluoromethyl group increase steric bulk and electron-withdrawing effects, contrasting with the target compound’s acetylphenyl .
Acetamide-Substituted Analogs
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ():
- Core : Dihydropyrimidin-6-one.
- Substituents : Methyl, thioether-linked acetamide with dichlorophenyl.
- Physical Data : Mp 230°C; 1H NMR δ 12.50 (NH), 10.10 (NHCO).
- Key Difference : The dichlorophenyl group enhances hydrophobicity, while the dihydropyrimidine core lacks the fused pyrido ring’s rigidity .
Key Findings and Implications
- Substituent Effects :
- Ethyl vs. Chloro/Methyl : The ethyl group in the target compound may enhance membrane permeability compared to smaller substituents.
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity and smaller size may reduce steric hindrance compared to chlorine.
- Synthetic Routes : Acetylation () and amination () are common methods for introducing acetamide and aryl groups, respectively.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions, including cyclization, sulfanyl/acetamide coupling, and functional group modifications. Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., NMP, DMF) enhance reactivity in nucleophilic substitutions .
- Temperature control : Reactions often require heating (e.g., 120°C for 16 hours) to drive aromatic amination .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is essential to isolate intermediates and final products .
- Monitoring : Use TLC or HPLC to track reaction progress and confirm intermediate purity .
Q. How can researchers confirm the structural integrity of this compound?
Orthogonal analytical techniques are required:
- NMR spectroscopy : Analyze proton environments (e.g., acetylphenyl protons at δ 12.50 ppm for NH groups, δ 2.19 ppm for CH₃) .
- Mass spectrometry : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 344.21) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., monoclinic P21/c space group) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Test in DMSO (common for biological assays) or aqueous buffers with <1% organic cosolvents.
- Stability : Conduct accelerated degradation studies under varying pH (3–9), light, and temperature (4–37°C). Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Core modifications : Replace the pyrido[4,3-d]pyrimidinone core with thieno[3,2-d]pyrimidine or pyrrolo[3,2-d]pyrimidine to assess ring flexibility .
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, F) on the phenyl rings to enhance target binding .
- Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonds with the 4-oxo group) .
Q. What in vitro and in vivo models are suitable for evaluating therapeutic potential?
- In vitro : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- In vivo : Use xenograft models (e.g., murine cancer lines) to assess tumor growth inhibition. Optimize dosing based on pharmacokinetic parameters (t½, Cmax) .
Q. How can researchers resolve contradictory data in biological activity assays?
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives/negatives.
- Orthogonal assays : Combine enzymatic inhibition (e.g., IC₅₀) with cell viability (MTT assay) to confirm mechanism .
- Batch analysis : Compare activity across independently synthesized batches to exclude impurity effects .
Q. What crystallographic methods elucidate this compound’s interaction with biological targets?
- Co-crystallization : Soak protein crystals (e.g., kinases) with the compound and collect diffraction data (1.5–2.0 Å resolution).
- Electron density maps : Identify binding motifs (e.g., acetamide group hydrogen-bonding with catalytic lysine) .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
| Step | Intermediate | Reaction Conditions | Yield | Ref |
|---|---|---|---|---|
| 1 | Pyrido[4,3-d]pyrimidinone core | Cyclization at 120°C in NMP | 31% | |
| 2 | Acetamide coupling | CH₂Cl₂/MeOH gradient purification | 80% |
Q. Table 2. Comparative Biological Activity of Structural Analogs
| Compound | Modification | IC₅₀ (EGFR) | Selectivity (VEGFR/EGFR) | Ref |
|---|---|---|---|---|
| Target | 4-Fluorophenyl | 12 nM | 5:1 | |
| Analog A | 3,5-Dimethylphenyl | 45 nM | 2:1 | |
| Analog B | Thieno[3,2-d]pyrimidine | 8 nM | 10:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
